T‑Cell Proliferation and IFN‑γ Induction: IGRP(206-214) vs. NRP‑V7
IGRP(206-214) at 0.1 µM stimulates robust CD8⁺ T‑cell proliferation and IFN‑γ secretion from NOD mouse splenic dendritic cells [1]. In contrast, the heteroclitic mimotope NRP‑V7 (KYNKANAFL) requires a 10‑fold higher concentration (1 µM) to elicit comparable T‑cell proliferation in an identical DC/T‑cell coculture assay [2]. This 10‑fold potency advantage for the native peptide is critical for experiments where physiological antigen concentrations must be modeled.
| Evidence Dimension | In vitro T‑cell activation potency |
|---|---|
| Target Compound Data | 0.1 µM (proliferation & IFN‑γ) |
| Comparator Or Baseline | NRP‑V7 (KYNKANAFL) at 1 µM |
| Quantified Difference | 10‑fold lower concentration required for native IGRP(206-214) |
| Conditions | NOD mouse splenic CD11c⁺ dendritic cells pulsed with peptide, cocultured with 8.3 TCR‑transgenic CD8⁺ T cells for 3 days |
Why This Matters
The native IGRP(206-214) peptide is the only sequence that activates IGRP‑specific T cells at sub‑micromolar concentrations, a key requirement for studying physiologic T‑cell priming and avoiding off‑target effects caused by supraphysiologic peptide doses.
- [1] MedChemExpress. IGRP(206-214) Product Datasheet. In Vitro Activity: 0.1 µM stimulates CD8+ T-cell proliferation and IFN-γ secretion. View Source
- [2] PMC Figure 6. CD11c+ DCs from NOD.hCD205 mice are able to process and present antigen to diabetogenic CD8+ T cells. NRP-V7 used at 1 µM. View Source
